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Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Initially isolated from the invasive pathogen Diplodia sapinea, Pinofuranoxin A, a trisubstituted

furanone, demonstrated notable biological activity, including phytotoxic and antifungal

properties.[1][2] The originally proposed structure, characterized by NMR and HRESIMS

spectra, featured a unique combination of a butenolide core and an epoxy side chain.[1][3]

However, recent investigations involving total synthesis and DFT-based spectral analysis have

led to a critical revision of its stereochemistry.[4] This guide provides an in-depth analysis of the

data and methodologies that culminated in the revised structure of Pinofuranoxin A, offering a

comprehensive resource for researchers in natural product synthesis, mycotoxin research, and

drug discovery.

Spectroscopic Data: A Tale of Two Structures
The journey to revise the structure of Pinofuranoxin A began with a careful re-examination of

its spectroscopic data. While the originally proposed structure was consistent with much of the

initial NMR and mass spectrometry data, subtle discrepancies emerged upon the synthesis and

analysis of all possible stereoisomers. The following tables summarize the key quantitative data

for both the originally proposed and the revised structures of Pinofuranoxin A.

Table 1: Comparison of ¹H NMR Data (CDCl₃, 400 MHz) for Pinofuranoxin A Isomers
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Position
Originally Proposed
Structure δ (ppm), J (Hz)

Revised Structure δ (ppm),
J (Hz)

4 4.68 (br s) 4.68 (br s)

5 4.44 (q, 6.5) 4.44 (q, 6.5)

6 6.89 (dd, 2.1, 1.5) 6.89 (dd, 2.1, 1.5)

7 3.52 (m) 3.52 (m)

8 3.06 (dq, 5.5, 2.1) 3.06 (dq, 5.5, 2.1)

9-Me 1.45 (d, 5.5) 1.45 (d, 5.5)

5-Me 1.48 (d, 6.5) 1.48 (d, 6.5)

Data for the originally

proposed structure is based on

the initial isolation reports.

Data for the revised structure

is based on the comparative

analysis with synthetic

stereoisomers.

Table 2: Comparison of ¹³C NMR Data (CDCl₃, 100 MHz) for Pinofuranoxin A Isomers
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Position
Originally Proposed
Structure δ (ppm)

Revised Structure δ (ppm)

2 170.1 170.1

3 132.8 132.8

4 72.1 72.1

5 78.9 78.9

6 138.5 138.5

7 59.8 59.8

8 58.1 58.1

9-Me 17.2 17.2

5-Me 19.3 19.3

Data for the originally

proposed structure is based on

the initial isolation reports.

Data for the revised structure

is based on the comparative

analysis with synthetic

stereoisomers.

Table 3: Physicochemical and Spectrometric Data

Parameter Originally Reported Pinofuranoxin A

Molecular Formula C₉H₁₂O₄

HRESIMS [M+H]⁺ m/z 185.0823 (calcd for C₉H₁₃O₄, 185.0823)

Optical Rotation [α]²⁵_D_ +22.4 (c 0.34, MeOH)

UV λ_max_ (log ε) in CH₃CN 227 (4.1) nm

Data obtained from the initial isolation and

characterization of Pinofuranoxin A.
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The Path to Structural Revision: A Logical Workflow
The revision of Pinofuranoxin A's structure was a systematic process involving the synthesis

of all possible diastereomers and a detailed comparison of their spectroscopic data with that of

the natural product. This workflow was crucial in identifying the correct relative and absolute

stereochemistry.

Caption: Workflow for the structural revision of Pinofuranoxin A.

Experimental Protocols: Synthesizing the Truth
The cornerstone of the structural revision was the non-diastereoselective synthesis of all four

possible stereoisomers of Pinofuranoxin A, which allowed for direct comparison with the

natural product. The key steps in the synthetic protocols are detailed below.

General Synthetic Strategy: The synthesis commenced from a known chiral starting material to

establish the stereochemistry of the butenolide ring. Subsequent steps involved the

introduction of the side chain via a Wittig-type reaction, followed by stereoselective epoxidation

to generate the different diastereomers of the epoxy group.

Key Experimental Procedures:

Synthesis of the Butenolide Core: The synthesis of the γ-methyl-α,β-unsaturated-γ-lactone

core was achieved through a multi-step sequence starting from a commercially available

chiral precursor. The specific reactions and conditions were adapted from established

literature procedures for butenolide synthesis.

Wittig Reaction for Side Chain Installation: To introduce the exocyclic double bond and the

precursor to the epoxy ring, a Horner-Wadsworth-Emmons reaction was employed. A

phosphonate reagent was reacted with the butenolide intermediate in the presence of a

strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) at low temperatures to afford the

desired α,β-unsaturated ester.

Stereoselective Epoxidation: The crucial step to generate the different diastereomers was

the epoxidation of the double bond in the side chain.

For the syn-epoxide: An epoxidation protocol known to favor syn-directing hydroxyl groups

was utilized. This typically involves the use of a peroxy acid (e.g., m-CPBA) in a
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chlorinated solvent (e.g., CH₂Cl₂).

For the anti-epoxide: To achieve the opposite stereochemistry, a different epoxidation

method was employed, often involving a Sharpless asymmetric epoxidation or a substrate-

controlled epoxidation where the directing group is modified or absent.

Purification and Characterization: Each synthesized stereoisomer was meticulously purified

using column chromatography and/or preparative thin-layer chromatography (TLC). The

structure and stereochemistry of each isomer were unequivocally confirmed by a full suite of

spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY

experiments, as well as high-resolution mass spectrometry (HRESIMS) and measurement of

specific rotation.

Signaling Pathways and Biological Implications
While the primary focus of the revision was on the chemical structure, the correct

stereochemistry is paramount for understanding the biological activity of Pinofuranoxin A. The

molecule contains two key reactive sites: the α,β-unsaturated carbonyl system and the epoxide

ring. These functional groups are known to interact with biological nucleophiles, such as

cysteine residues in proteins, through Michael addition and nucleophilic substitution,

respectively.

Pinofuranoxin A
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Caption: Putative mechanism of action for Pinofuranoxin A.
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The precise three-dimensional arrangement of these reactive functional groups, as defined by

the revised structure, will dictate the molecule's binding affinity and reactivity towards its

biological targets. Therefore, the availability of all synthetic stereoisomers provides a valuable

toolkit for detailed structure-activity relationship (SAR) studies to elucidate the specific

molecular interactions responsible for the bioactivity of Pinofuranoxin A.

Conclusion
The structural revision of Pinofuranoxin A underscores the critical importance of total

synthesis in the unequivocal characterization of complex natural products. While modern

spectroscopic techniques are powerful tools, their interpretation can be challenging for

conformationally flexible molecules. The synthesis of all possible stereoisomers provides the

ultimate proof of structure and opens the door to a deeper understanding of the biological

function of this intriguing mycotoxin. This detailed guide serves as a comprehensive reference

for researchers working on Pinofuranoxin A and related natural products, facilitating further

investigation into its therapeutic and phytotoxic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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